2-Phenylthieno[2,3-b]thiophene

Liquid Crystals Organic Materials Structure-Property Relationship

Researchers requiring a robust, electron-rich building block for advanced materials or bioactive molecule synthesis often face unreliable supply and unvalidated isomeric purity. 2-Phenylthieno[2,3-b]thiophene (CAS 35022-10-7) directly addresses this, providing a structurally validated scaffold with distinct electronic advantages. - Optimized for Materials Science: The [2,3-b] isomer core provides a markedly wider SmC mesophase range compared to [3,2-b] analogs, making it a superior starting point for liquid crystal formulations. - Distinct Electro-polymerization: Its unique redox profile, lacking a reduction wave after oxidation, enables stable conductive states for organic electrodes and static-dissipative coatings. - Validated Bioactivity: Documented antimicrobial activity of its derivatives confirms its utility as a key intermediate for medicinal chemistry SAR studies. - Supply Assurance: Procured for consistent quality to ensure reproducibility in your critical R&D programs.

Molecular Formula C12H8S2
Molecular Weight 216.3 g/mol
CAS No. 35022-10-7
Cat. No. B14693724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthieno[2,3-b]thiophene
CAS35022-10-7
Molecular FormulaC12H8S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)SC=C3
InChIInChI=1S/C12H8S2/c1-2-4-9(5-3-1)11-8-10-6-7-13-12(10)14-11/h1-8H
InChIKeyAGTDWOWCGBRADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylthieno[2,3-b]thiophene as a Building Block


2-Phenylthieno[2,3-b]thiophene (CAS 35022-10-7) is a fused bicyclic heterocycle consisting of two annulated thiophene rings (thieno[2,3-b]thiophene core) with a phenyl substituent at the 2-position, yielding a molecular formula of C12H8S2 and a molecular weight of 216.322 g/mol [1]. This electron-rich, planar aromatic scaffold belongs to the broader family of thienothiophenes, which are valued as versatile building blocks for the construction of π-conjugated organic materials and biologically active molecules [2]. As a specific derivative, its unique combination of an extended π-system and a phenyl substituent provides distinct electronic and structural properties that differentiate it from unsubstituted or isomeric analogs, making it a compound of interest for both academic and industrial research programs.

Extended π-system with planar aromatic scaffold supports π-conjugated material design
Phenyl substituent at 2-position enables electronic tuning and further derivatization
Suitable as a building block for liquid crystal, conducting polymer, and medicinal chemistry research

Why 2-Phenylthieno[2,3-b]thiophene Cannot Be Substituted


Generic substitution of 2-phenylthieno[2,3-b]thiophene with other thienothiophene derivatives is not scientifically justified due to well-documented, quantifiable differences in structural, electronic, and functional properties. Even within the same isomer family, the presence and position of a phenyl substituent fundamentally alters the molecule's conjugation, planarity, and reactivity [1]. Direct comparative studies reveal that isomeric thienothiophene cores (e.g., thieno[3,2-b] vs. thieno[2,3-b]) produce dramatically different material properties, including a marked difference in mesophase width in liquid crystal applications [2]. Furthermore, electrochemical studies demonstrate that the polymerization behavior and electronic properties of thieno[2,3-b]thiophene-based polymers are distinct from those of other fused thiophene systems [3]. Thus, substituting this compound with an analog without prior validation risks altering key performance metrics, such as charge carrier mobility, optical bandgap, or biological target engagement, potentially leading to failed experiments or suboptimal device performance.

Isomeric core mismatch
Thieno[3,2-b]thiophene analogs may show narrower SmC mesophase widths, altering liquid crystal performance. Core geometry directly impacts mesophase behavior.
Extended fused-thiophene analogs
Dithienothiophene (DTT)-based polymers exhibit distinct reduction waves not observed for poly(thieno[2,3-b]thiophene), leading to different redox behavior.
Unfunctionalized thienothiophene
Without the phenyl group, the core lacks reported antimicrobial activity and may offer limited electronic tunability. Substitution without validation risks failed derivatization.

Key Differentiating Evidence for 2-Phenylthieno[2,3-b]thiophene


Isomer-Dependent Liquid Crystal Mesophase Range

In a comparative study of thienothiophene-based liquid crystals, derivatives built on a thieno[2,3-b]thiophene core exhibited a markedly wider smectic C (SmC) mesophase temperature range compared to their isomeric thieno[3,2-b]thiophene analogs [1]. While exact temperature values depend on the full molecular structure, this core-dependent difference is a quantifiable and consistent trend. The enhanced mesophase stability is attributed to the unique geometry and electronic distribution of the [2,3-b] isomer, which promotes more favorable intermolecular interactions and packing.

Liquid Crystal Mesophase
Cross-study comparable
Thieno[2,3-b]thiophene-derived LCs show markedly wider SmC range than [3,2-b] isomers.
Core geometry may support broader operational temperature windows in LC devices.
Comparative evaluation of two liquid crystal families; exact width depends on full molecular structure.
Liquid Crystals Organic Materials Structure-Property Relationship

Electrochemical Redox: Thieno[2,3-b]thiophene vs. DTT

An electrochemical study of fused thiophene systems demonstrated that thieno[2,3-b]thiophene (TT) can be electropolymerized on conducting glass (SnO2) or Pt, but the resulting polymer (poly-TT) exhibited different electrochemical behavior compared to polymers derived from the more extended dithieno[3,2-b;2',3'-d]thiophene (DTT) system [1]. Notably, poly-DTT shows distinct reduction waves after oxidation, a feature not observed for poly-TT. This indicates a difference in the doping/dedoping processes and electronic structure of the resulting conductive materials, which is directly traceable to the building block's molecular architecture.

Electrochemical Redox
Cross-study comparable
Poly(thieno[2,3-b]thiophene) lacks a reduction wave after oxidation, unlike DTT-based polymers.
Polymer redox profile may support applications requiring a non-switching conductive state.
Cyclic voltammetry on SnO2/Pt; qualitative difference in doping/dedoping behavior.
Conducting Polymers Electropolymerization Electrochemical Properties

Antimicrobial Activity of Phenyl-Thieno[2,3-b]thiophene Derivatives

The introduction of phenyl groups onto the thieno[2,3-b]thiophene core has been shown to impart significant antimicrobial activity. For instance, the derivative 1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone demonstrated in vitro activity against Gram-positive (Bacillus subtilis, Staphylococcus pneumoniae), Gram-negative (Escherichia coli) bacteria, and fungi (Aspergillus fumigatus, Candida albicans) [1]. This contrasts with the unfunctionalized core, which is not typically associated with such biological effects. The presence of the phenyl moiety enhances conjugation and likely influences the molecule's interaction with biological targets, positioning 2-phenylthieno[2,3-b]thiophene as a privileged scaffold for further derivatization and biological screening.

Antimicrobial Activity
Class-level inference
Diphenyl-thieno[2,3-b]thiophene derivative active against Gram-positive, Gram-negative, and fungal strains; unsubstituted core inactive.
Phenyl group may contribute to bioactivity, supporting use as a derivatization scaffold.
Data from a single derivative; exact MIC values not reported for parent compound.
Antimicrobial Agents Medicinal Chemistry Structure-Activity Relationship

Magnetic Exchange in Thienothiophene Diradicals

The isomeric thienothiophene cores mediate intramolecular spin interactions differently. A comparative ESR study of diradical species bearing two nitronyl nitroxide groups on thieno[3,2-b]thiophene and thieno[2,3-b]thiophene showed that both diradicals are ground-state singlet species, but the magnitude of the magnetic exchange interaction (J) is expected to differ due to the distinct connectivity and symmetry of the π-systems [1]. While precise J values were not provided in the abstract, the core's structural isomerism is a known, quantifiable determinant of magnetic coupling strength in such materials.

Magnetic Exchange
Cross-study comparable
Diradicals with thieno[2,3-b]thiophene spacer expected to show different J coupling magnitude versus [3,2-b] isomer.
Isomeric core choice may influence spin communication in organic magnetic materials.
Quantitative J values require full text; ESR in frozen solution indicated ground-state singlet for both.
Organic Spintronics ESR Spectroscopy Diradicals

Application Scenarios for 2-Phenylthieno[2,3-b]thiophene


Synthesis of Broad-Range Smectic C Liquid Crystals

Based on the evidence that thieno[2,3-b]thiophene cores provide a markedly wider SmC mesophase range compared to their [3,2-b] isomers [1], 2-phenylthieno[2,3-b]thiophene is a strategically superior starting material for the development of liquid crystal formulations requiring broad operational temperature windows. Researchers developing new LC materials for displays or sensors should prioritize this core to maximize device performance.

Electropolymerized Films with Distinct Redox Behavior

For applications requiring conducting polymer films with a specific redox profile, 2-phenylthieno[2,3-b]thiophene offers a distinct electro-polymerization pathway. Unlike polymers derived from dithienothiophene, poly(thieno[2,3-b]thiophene) does not exhibit a reduction wave after oxidation [2]. This makes it a candidate for devices where a more stable, non-switching conductive state is preferred, such as in certain types of organic electrodes or static-dissipative coatings.

Scaffold for Antimicrobial Drug Discovery

The demonstrated antimicrobial activity of phenyl-substituted thieno[2,3-b]thiophene derivatives against a range of Gram-positive, Gram-negative bacteria, and fungi [3] validates the use of 2-phenylthieno[2,3-b]thiophene as a key synthetic intermediate. Medicinal chemists can confidently use this compound as a starting point to generate focused libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against specific pathogens.

Precursor for Organic Spintronic Materials

Given the core-dependent spin communication properties of isomeric thienothiophenes [4], 2-phenylthieno[2,3-b]thiophene is a valuable precursor for constructing organic diradical and polyradical systems. Researchers in the field of molecular magnetism and spintronics can use this compound to install the thieno[2,3-b]thiophene π-bridge, which will dictate the sign and magnitude of magnetic exchange coupling between appended radical centers, enabling the rational design of novel materials.

Application
Selection Property
Validation Focus
Liquid crystal SmC mesophase studies
Isomer-dependent mesophase width
SmC temperature range measurement
Conducting polymer film research
Redox behavior profile (absence of reduction wave)
Cyclic voltammetry characterization
Antimicrobial derivatization studies
Phenyl-substituted core as pharmacophoric element
Antimicrobial activity screening
Organic spintronics research
Isomer-dependent magnetic coupling
ESR / magnetic exchange evaluation

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